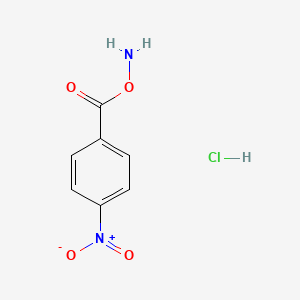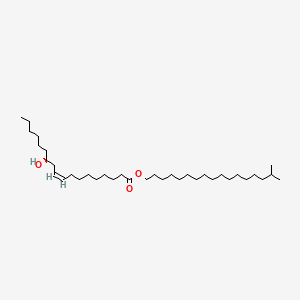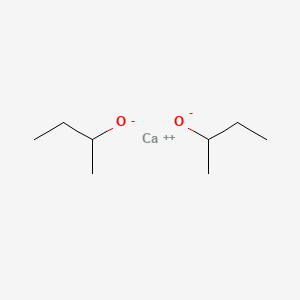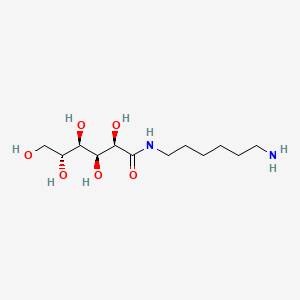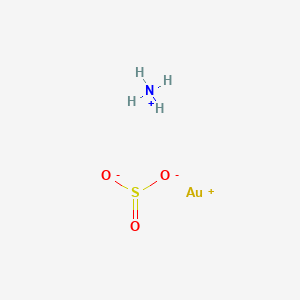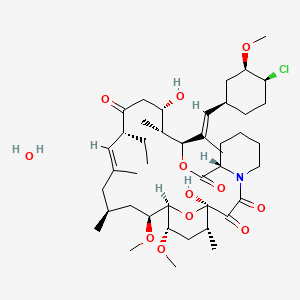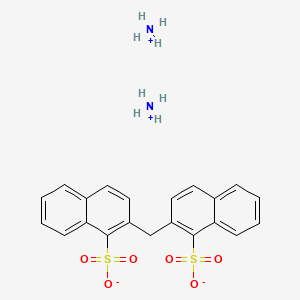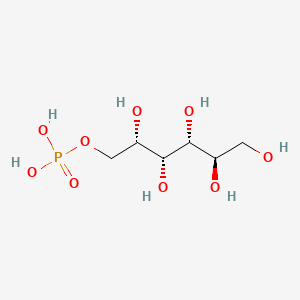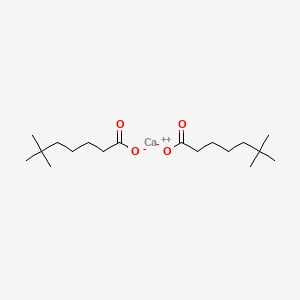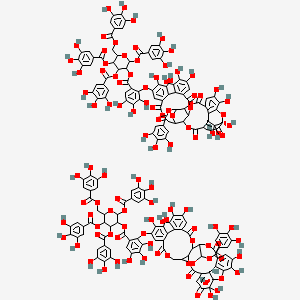
(Isodecanoato-O)(neodecanoato-O)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isodecanoato-O)(neodecanoato-O)calcium is an organometallic compound with the molecular formula C20H38CaO4. It is composed of calcium ions coordinated with isodecanoate and neodecanoate ligands. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Isodecanoato-O)(neodecanoato-O)calcium can be synthesized through the reaction of calcium hydroxide with a mixture of isodecanoic acid and neodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane under reflux conditions. The calcium hydroxide reacts with the carboxylic acids to form the calcium salt, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where calcium hydroxide is reacted with isodecanoic acid and neodecanoic acid under controlled temperature and pressure conditions. The product is then subjected to purification processes such as distillation and crystallization to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Isodecanoato-O)(neodecanoato-O)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and the corresponding carboxylic acids.
Reduction: It can be reduced to form calcium metal and the corresponding hydrocarbons.
Substitution: The ligands in this compound can be substituted with other carboxylate ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of other carboxylic acids or their derivatives in the presence of a catalyst.
Major Products Formed
Oxidation: Calcium oxide and isodecanoic acid/neodecanoic acid.
Reduction: Calcium metal and isodecane/neodecane.
Substitution: New calcium carboxylates with different carboxylate ligands.
Applications De Recherche Scientifique
(Isodecanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in calcium signaling pathways and as a calcium supplement in cell culture media.
Medicine: Explored for its potential use in drug delivery systems and as a component in bone regeneration materials.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of (isodecanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes, receptors, and cellular membranes. The compound’s effects are mediated through calcium-dependent signaling pathways, which play a crucial role in numerous biological processes such as muscle contraction, neurotransmitter release, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Isodecanoato-O)(neodecanoato-O)lead
- (Isodecanoato-O)(neodecanoato-O)manganese
- (Isodecanoato-O)(neodecanoato-O)iron
- (Isodecanoato-O)(neodecanoato-O)zinc
- (Isodecanoato-O)(neodecanoato-O)nickel
- (Isodecanoato-O)(neodecanoato-O)copper
- (Isodecanoato-O)(neodecanoato-O)cobalt
Uniqueness
(Isodecanoato-O)(neodecanoato-O)calcium is unique due to its specific combination of isodecanoate and neodecanoate ligands, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Propriétés
Numéro CAS |
85896-55-5 |
|---|---|
Formule moléculaire |
C20H38CaO4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
calcium;7,7-dimethyloctanoate;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
CMQAGGZHIIEKNP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



